molecular formula C11H11BrN2S B2380534 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine CAS No. 642929-49-5

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine

Cat. No. B2380534
CAS RN: 642929-49-5
M. Wt: 283.19
InChI Key: KUWRUGPKOMAJOU-UHFFFAOYSA-N
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Description

“1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine” is a chemical compound with a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of p-bromo acetophenone, thiourea, and iodine was refluxed for 11–12 hours to synthesize 4-(4-bromophenyl)-thiazol-2-amine .


Molecular Structure Analysis

The molecular structure of “1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine” is confirmed by physicochemical and spectral characteristics . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

properties

IUPAC Name

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c1-7(13)11-14-10(6-15-11)8-2-4-9(12)5-3-8/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWRUGPKOMAJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine

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